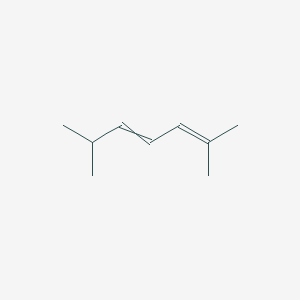
2,6-Dimethylhepta-2,4-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethylhepta-2,4-diene is an organic compound belonging to the class of branched unsaturated hydrocarbons. It is a hydrocarbon with the molecular formula C9H16 and is characterized by the presence of two double bonds and two methyl groups attached to the heptadiene chain
準備方法
Synthetic Routes and Reaction Conditions
2,6-Dimethylhepta-2,4-diene can be synthesized through several methods. One common approach involves the reaction of isobutene with carbon tetrachloride under specific conditions . Another method includes the self-condensation of acetone, which can also yield related compounds such as 2,6-dimethyl-2,5-heptadien-4-one .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include catalytic reactions to ensure high yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
2,6-Dimethylhepta-2,4-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds or the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a typical method.
Substitution: Halogens (e.g., Br2) and halogenating agents (e.g., N-bromosuccinimide) are often used for substitution reactions.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
科学的研究の応用
2,6-Dimethylhepta-2,4-diene has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of 2,6-Dimethylhepta-2,4-diene involves its interaction with various molecular targets. The double bonds in the compound allow it to participate in addition reactions, forming new chemical bonds with other molecules. This reactivity is crucial for its role in synthetic chemistry and potential biological applications .
類似化合物との比較
Similar Compounds
2,6-Dimethyl-2,5-heptadien-4-one: A related compound with a similar structure but different functional groups.
2,4-Heptadiene: A simpler diene with fewer methyl groups.
2,6-Dimethylhepta-2,5-dienoic acid: A compound with similar carbon skeleton but different functional groups
Uniqueness
2,6-Dimethylhepta-2,4-diene is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic applications and research studies.
特性
CAS番号 |
4634-87-1 |
|---|---|
分子式 |
C9H16 |
分子量 |
124.22 g/mol |
IUPAC名 |
2,6-dimethylhepta-2,4-diene |
InChI |
InChI=1S/C9H16/c1-8(2)6-5-7-9(3)4/h5-8H,1-4H3 |
InChIキー |
HQTKNGJJNNTBLG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C=CC=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-methoxybenzyl)-N-{3-phenyl-3-[4-(propan-2-yloxy)phenyl]propyl}propanamide](/img/structure/B14159328.png)
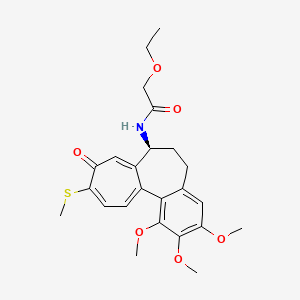
![(2R,7S)-7-hydroxy-2-(hydroxymethyl)-2,7-dimethyl-5-methylidenespiro[1,3-dihydroindene-6,1'-cyclopropane]-4-one](/img/structure/B14159338.png)
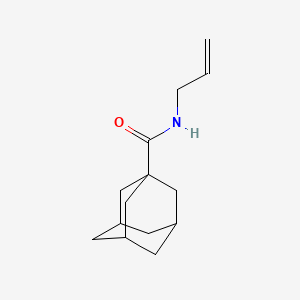
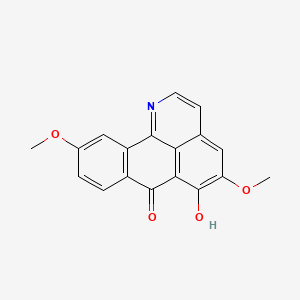
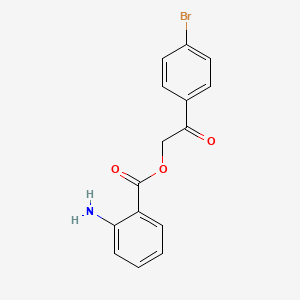
![1-Amino-4-[(4-fluorophenyl)amino]-2-[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B14159353.png)
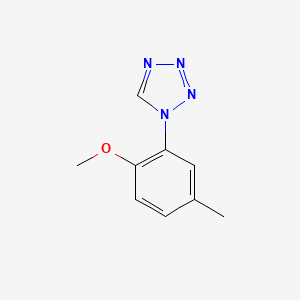

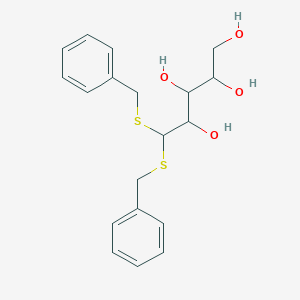
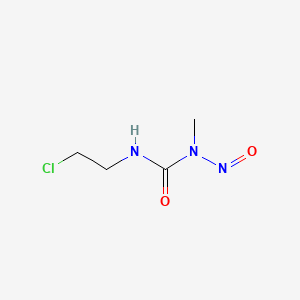
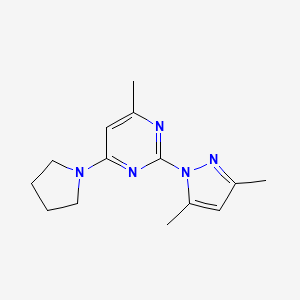
![1-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B14159387.png)
